4,5-dibromo-1H-pyrrole-2-carbaldehyde
Overview
Description
4,5-dibromo-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C5H3Br2NO . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of 4,5-dibromo-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 4 and 5 positions with bromine atoms and at the 2 position with a formyl group (C=O) .Physical And Chemical Properties Analysis
4,5-dibromo-1H-pyrrole-2-carbaldehyde has a molecular weight of 252.89 . It has a density of 2.262 g/cm3 . The compound has a melting point of 144-148°C and a boiling point of 341.9°C at 760 mmHg .Scientific Research Applications
Synthesis of Single Molecule Magnets:
- A study by Giannopoulos et al. (2014) explored the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the coordination of paramagnetic transition metal ions. This resulted in a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, demonstrating potential applications in molecular magnetism and nanotechnology (Giannopoulos et al., 2014).
Reactions with Secondary Amines:
- Research by Zaytsev et al. (2005) found that 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde reacts with secondary amines to produce methylene-substituted pyrroles. This highlights its role in synthesizing new pyrrole derivatives, which could have implications in materials science and pharmaceuticals (Zaytsev et al., 2005).
Synthesis of Anticancer Drug Intermediates:
- A study by Wang et al. (2017) discussed the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound with increased aqueous solubility and importance as an intermediate in small molecule anticancer drugs (Wang et al., 2017).
Fluorination of Pyrroles:
- Surmont et al. (2009) developed a method for preparing various new 3-fluorinated pyrroles, including 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. This method offers a new approach to synthesizing fluorinated pyrrole derivatives, which are important in medicinal chemistry and material science (Surmont et al., 2009).
Intramolecular Hydrogen Bonding Studies:
- Afonin et al. (2009) investigated the intramolecular hydrogen bonding effects in the isomers of 1-vinylpyrrole-2-carbaldehyde oxime. Such studies provide insights into the molecular structures and interactions of pyrrole derivatives, which can be crucial for designing new materials and drugs (Afonin et al., 2009).
Base-Catalyzed Reactions:
- Schmidt et al. (2012) explored the base-catalyzed reaction of 1-vinyl-4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde with phenylacetylene. This research contributes to the understanding of pyrrolecarbaldehyde transformations, which are significant in the synthesis of various organic compounds (Schmidt et al., 2012).
Safety And Hazards
4,5-dibromo-1H-pyrrole-2-carbaldehyde is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
4,5-dibromo-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-3(2-9)8-5(4)7/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBMHOCPMBSRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428425 | |
Record name | 4,5-Dibromo-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-1H-pyrrole-2-carbaldehyde | |
CAS RN |
932-82-1 | |
Record name | 4,5-Dibromo-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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